3-Amino-1-((1S,2S)-2-fluorocyclopropyl)pyridin-2(1H)-one
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Overview
Description
3-Amino-1-((1S,2S)-2-fluorocyclopropyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-((1S,2S)-2-fluorocyclopropyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorocyclopropyl Intermediate: This step involves the reaction of a suitable cyclopropane precursor with a fluorinating agent under controlled conditions to introduce the fluorine atom.
Coupling with Pyridinone: The fluorocyclopropyl intermediate is then coupled with a pyridinone derivative through a series of reactions, including nucleophilic substitution and amination, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-((1S,2S)-2-fluorocyclopropyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and fluorocyclopropyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
3-Amino-1-((1S,2S)-2-fluorocyclopropyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-1-((1S,2S)-2-fluorocyclopropyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can enhance binding affinity and specificity, while the pyridinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-cyclopropylpyridin-2(1H)-one: Lacks the fluorine atom, which may result in different binding properties and biological activity.
3-Amino-1-(2-fluorocyclopropyl)pyridin-2(1H)-one: Similar structure but with different stereochemistry, which can affect its interaction with molecular targets.
Uniqueness
The presence of the fluorine atom in 3-Amino-1-((1S,2S)-2-fluorocyclopropyl)pyridin-2(1H)-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
3-amino-1-[(1S,2S)-2-fluorocyclopropyl]pyridin-2-one |
InChI |
InChI=1S/C8H9FN2O/c9-5-4-7(5)11-3-1-2-6(10)8(11)12/h1-3,5,7H,4,10H2/t5-,7-/m0/s1 |
InChI Key |
KXFOIKHTAOECKE-FSPLSTOPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1F)N2C=CC=C(C2=O)N |
Canonical SMILES |
C1C(C1F)N2C=CC=C(C2=O)N |
Origin of Product |
United States |
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